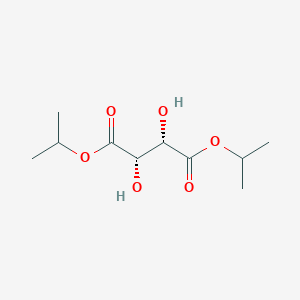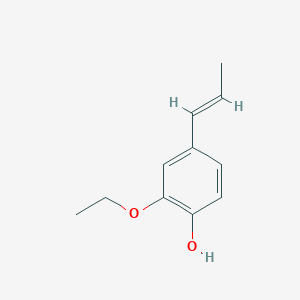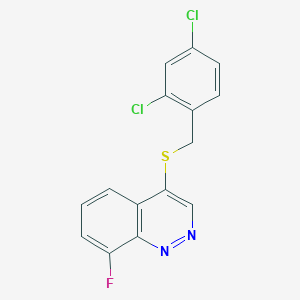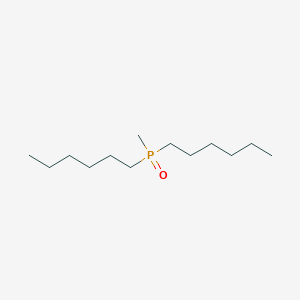
二异丙基d-酒石酸酯
描述
Diisopropyl d-tartrate (DIPT) is a diester of tartaric acid . It has two chiral carbon atoms, giving rise to three stereoisomeric variants . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals . It appears as a colorless to pale yellowish liquid .
Synthesis Analysis
DIPT is synthesized via a Lewis acid-promoted aldol reaction starting from diisopropyl-D-tartrate . The aldol reaction between silyl enol ether and tartrate-derived aldehyde proceeds in a highly stereoselective manner .Molecular Structure Analysis
The molecular structure of DIPT can be found in various databases . It is a diester of tartaric acid with two chiral carbon atoms .Chemical Reactions Analysis
DIPT is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals . Its main application is in Sharpless epoxidation, where it serves as a chiral ligand to titanium after reaction with titanium isopropoxide .Physical And Chemical Properties Analysis
DIPT has a molecular weight of 234.25 g/mol . It appears as a colorless to pale yellowish liquid . The density is 1.117 g/mL . The boiling point is 152 °C at 16 kPa .科学研究应用
Asymmetric Synthesis Catalyst
Diisopropyl d-tartrate is widely used as a catalyst in asymmetric synthesis. It facilitates the creation of chiral molecules, which are essential in the production of pharmaceuticals and agrochemicals, by ensuring that the desired stereoisomer is preferentially formed during the chemical reaction .
Chiral Building Block
This compound serves as a chiral building block, particularly in the synthesis of complex molecules. Its chirality is crucial for the pharmaceutical industry, where the 3D arrangement of atoms can significantly affect a drug’s efficacy and safety .
Sharpless Epoxidation
One of its main applications is in Sharpless epoxidation, where it acts as a chiral ligand to titanium after reacting with titanium isopropoxide. This reaction is pivotal for introducing epoxide groups into allylic alcohols in a stereoselective manner .
Kinetic Resolution
Diisopropyl d-tartrate is used for the kinetic resolution of racemic allylic alcohols and α-furfuryl amides by enantioselective epoxidation. This process separates enantiomers based on their reaction rates, which is vital for producing enantiomerically pure substances .
作用机制
Diisopropyl d-tartrate, also known as (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate, is a diester of tartaric acid . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .
Target of Action
The primary target of Diisopropyl d-tartrate is the process of asymmetric synthesis . It serves as a chiral ligand to titanium after reaction with titanium isopropoxide . This interaction allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals .
Mode of Action
Diisopropyl d-tartrate interacts with its targets by serving as a chiral ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, Diisopropyl d-tartrate binds to titanium isopropoxide, facilitating the process of asymmetric synthesis .
Biochemical Pathways
The main biochemical pathway affected by Diisopropyl d-tartrate is the Sharpless epoxidation . This process involves the conversion of a pair of enantiomers (molecules that are mirror images of each other) into a pair of epoxides . The Sharpless epoxidation is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound has a density of 1119 g/mL at 20 °C This property may influence its distribution within the body and its bioavailability
Result of Action
The result of Diisopropyl d-tartrate’s action is the production of chiral molecules through asymmetric synthesis . These chiral molecules are crucial in the development of many pharmaceuticals and agrochemicals .
Action Environment
The action of Diisopropyl d-tartrate is influenced by environmental factors such as temperature and pH. For instance, its density is measured at a specific temperature (20 °C) . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
未来方向
属性
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl d-tartrate | |
CAS RN |
62961-64-2 | |
| Record name | Diisopropyl (-)-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl D-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diisopropyl D-tartrate contribute to stereoselective synthesis, as exemplified by the synthesis of crassalactone A?
A1: Diisopropyl D-tartrate acts as a chiral auxiliary, a temporary unit attached to a molecule to guide a reaction towards a specific stereoisomer. In the case of crassalactone A, a natural cytotoxic styryl lactone, diisopropyl D-tartrate was used as the starting material. The synthesis strategically employs the stereoselective additions of a Grignard reagent and nitromethane (MeNO2) to two distinct chiral aldehyde intermediates derived from diisopropyl D-tartrate. These additions are crucial for controlling the stereochemistry of the final product. []
Q2: Can you provide an example of diisopropyl D-tartrate's role in achieving high stereoselectivity during a reaction?
A2: In the total synthesis of (+)-bengamide E, a natural product with potential anticancer activity, diisopropyl D-tartrate was crucial for the synthesis of a key chiral aldehyde intermediate. This aldehyde underwent a highly stereoselective aldol reaction with an O,S-acetal in the presence of tin(IV) chloride. The diisopropyl D-tartrate derivative ensured that only one stereoisomer of the aldol product was formed, highlighting its effectiveness in controlling stereochemistry. []
Q3: How is computational chemistry used to study the effects of diisopropyl D-tartrate in asymmetric synthesis?
A3: Computational chemistry methods, such as density functional theory (DFT) calculations, allow researchers to study the mechanisms and predict the outcomes of reactions involving diisopropyl D-tartrate. For instance, in the asymmetric allylation of benzaldehyde, DFT calculations were used to investigate the reaction pathway and identify the transition state structures involved. The calculations revealed that the presence of diisopropyl D-tartrate as a chiral auxiliary leads to the preferential formation of the (R)-secondary alcohol product through a six-membered ring chair-like transition state. These theoretical predictions matched the experimental findings, demonstrating the utility of computational chemistry in understanding the role of diisopropyl D-tartrate in asymmetric synthesis. [, ]
Q4: Besides its use in total synthesis, are there other applications of diisopropyl D-tartrate?
A4: Diisopropyl D-tartrate serves as a crucial starting material for synthesizing other valuable compounds. For example, it is used in the preparation of a 3-substituted furanoside compound, which exhibits antiviral activity. This synthesis involves several steps, including reacting diisopropyl D-tartrate with propargyl alcohol, followed by reduction and epoxidation reactions. This demonstrates the versatility of diisopropyl D-tartrate as a building block for generating diverse molecules with potential biological activities. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)






